molecular formula C24H20ClN3O4S B12571547 2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide

2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide

Cat. No.: B12571547
M. Wt: 482.0 g/mol
InChI Key: PZRPAKMDVBWTBH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring multiple functional groups:

  • A 4-chloro-2-methylphenoxy moiety, which may contribute to lipophilicity and receptor binding.
  • A 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl substituent, combining aromaticity with a fused benzoxazole heterocycle, a motif known for bioactivity in medicinal chemistry .

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C24H20ClN3O4S/c1-13-3-7-21-18(9-13)27-23(32-21)17-11-16(5-6-19(17)29)26-24(33)28-22(30)12-31-20-8-4-15(25)10-14(20)2/h3-11,29H,12H2,1-2H3,(H2,26,28,30,33)

InChI Key

PZRPAKMDVBWTBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. The next step involves the formation of the benzoxazole ring by reacting 5-methyl-2-aminophenol with a suitable reagent such as phosgene or triphosgene. Finally, the benzoxazole derivative is coupled with the phenoxyacetic acid derivative in the presence of a carbamothioylating agent like thiophosgene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic and benzoxazole moieties can be oxidized under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzoxazole moiety can interact with nucleophilic sites, while the phenoxy and carbamothioyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Acetamide Derivatives

Compound Name (CAS/Reference) Key Structural Features Heterocycle Type Substituents
Target Compound Benzoxazolyl, carbamothioyl, hydroxy-phenyl 1,3-Benzoxazole 4-Cl, 2-Me (phenoxy); 5-Me (benzoxazole)
N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide (586331-51-3) Benzothiazolyl, chloro-phenyl 1,3-Benzothiazole 4-Cl, 3-Me (phenoxy); 2-Cl (phenyl)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) Thiadiazolyl, pyridinyl 1,3,4-Thiadiazole 2-F (phenoxy); 4-OMe (phenyl)
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (C21H23ClN2O3) Allyl, 4-MeO-phenyl None (linear chain) 4-Cl (benzyl); 4-OMe (phenyl)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl None 4-Cl, 2-NO₂ (phenyl); SO₂Me

Key Observations :

  • The target compound’s benzoxazole group distinguishes it from benzothiazole () and thiadiazole () analogs, which may alter electronic properties and target selectivity.
  • Substituted phenoxy groups (e.g., 4-Cl, 2-Me) are common across analogs, suggesting a role in hydrophobic interactions .

Bioactivity Comparison

Table 2: Reported Bioactivities of Structural Analogs

Compound Bioactivity (Cell Line/Model) IC50/EC50 Reference
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) Antiproliferative (Caco-2) 1.8 µM
N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide Not reported (structural analog)
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Not reported (synthetic focus)

Key Observations :

  • Compound 7d () demonstrates potent cytotoxicity against Caco-2 cells, highlighting the significance of heterocyclic cores (thiadiazole, pyridine) and substituted phenoxy groups in anticancer activity.
  • The absence of bioactivity data for the target compound necessitates extrapolation from analogs. Its benzoxazole moiety, similar to benzothiazole in , may confer activity against kinase or protease targets .

Computational and Mechanistic Insights

  • Structural Similarity Metrics: Tanimoto and Dice indices () could quantify similarity between the target compound and known inhibitors, guiding virtual screening .
  • QSAR Models : suggests that the carbamothioyl group’s electronegativity and the benzoxazole’s aromaticity may dominate QSAR predictions for solubility or target binding .
  • Bioactivity Clustering : supports clustering compounds with similar structures (e.g., benzoxazole/thiazole derivatives) into groups with shared modes of action, such as DNA intercalation or enzyme inhibition .

Biological Activity

The compound 2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The compound is classified as a benzamide derivative with the following chemical structure:

  • Molecular Formula : C24H20ClN3O4S
  • CAS Number : 593238-74-5

This structure incorporates a chloro-substituted phenoxy group and a carbamothioyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide . The following findings highlight its efficacy:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer) and HRT-18 (colon adenocarcinoma). Results indicated significant cytotoxic effects with IC50 values ranging from 21.44 μM to 30.42 μM, demonstrating its potential as an anticancer agent .
  • Mechanism of Action : The compound induces apoptosis in tumor cells, which is critical for anticancer activity. This was evidenced by assays measuring caspase activation and DNA synthesis inhibition .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of certain enzymes:

  • Acetylcholinesterase (AChE) Inhibition : Analogous compounds have shown effectiveness as AChE inhibitors, with IC50 values reported around 1.99 µM for similar structures. This suggests that the compound may also exhibit similar inhibitory effects .
  • Butyrylcholinesterase (BChE) Inhibition : Compounds with similar moieties have been identified as effective BChE inhibitors, which could be relevant in treating neurodegenerative diseases where cholinergic dysfunction is present.

Comparative Analysis of Biological Activities

CompoundActivityIC50 ValueReference
2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamideAnticancer21.44 - 30.42 μM
N-(2,4-dimethylphenylcarbamothioyl)acetamideAChE Inhibitor1.99 µM
N-(4-methoxyphenylcarbamothioyl)acetamideBChE Inhibitor1.99 µM

Case Study 1: Anticancer Efficacy

A study focused on synthesizing various thiazole-benzazole derivatives demonstrated significant anticancer activity against A549 and C6 tumor cell lines. The results indicated that compounds with structural similarities to our target compound exhibited promising cytotoxicity and apoptosis-inducing capabilities .

Case Study 2: Enzyme Inhibition

Research on substituted acyl thioureas has shown that specific modifications can enhance AChE and BChE inhibition, leading to lower IC50 values compared to traditional inhibitors like donepezil. This suggests that further structural optimization of our target compound could yield even more potent enzyme inhibitors .

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